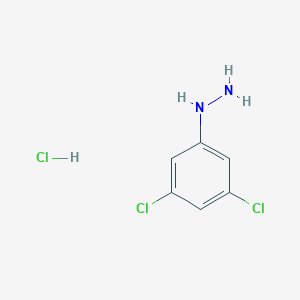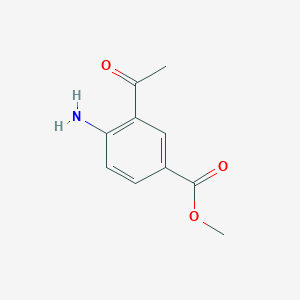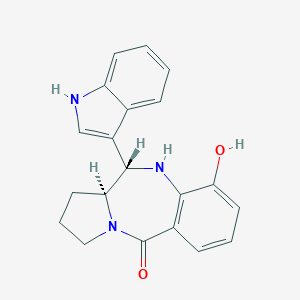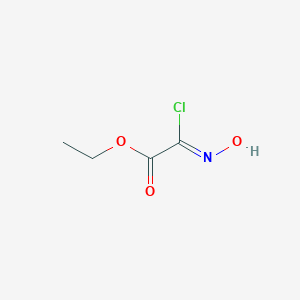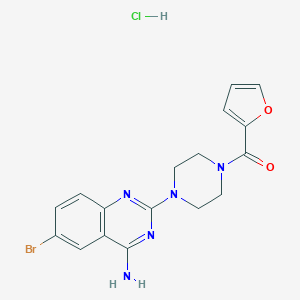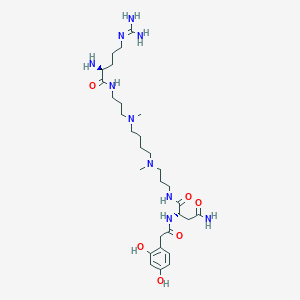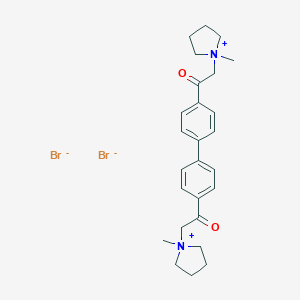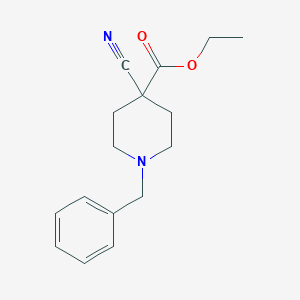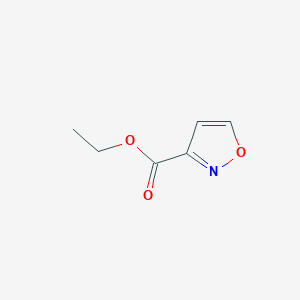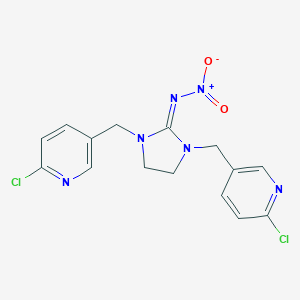
Imidacloprid Impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidacloprid and its impurities involves multiple chemical reactions, starting from readily available and affordable starting materials. For example, using 15 NH4 Cl and 13 C4 -acetic anhydride, imidacloprid with three stable isotopes in the pyridine ring has been prepared through an eight-step process with an overall yield of 13% (Belov & Käfferlein, 2019).
Molecular Structure Analysis
The molecular structure of imidacloprid impurities, such as Imidacloprid Impurity 1, can be complex, with alterations occurring at various positions in the imidacloprid molecule. These changes can significantly affect the impurity's chemical behavior and its interaction with the environment and biological systems.
Chemical Reactions and Properties
Imidacloprid undergoes various chemical reactions in the environment, leading to the formation of impurities. For instance, upon exposure to light, imidacloprid can photodegrade into imidacloprid urea derivative (IMD-UR) and desnitro-imidacloprid (DN-IMD), alongside the release of nitrous oxide (N2O) (Aregahegn et al., 2017). These reactions highlight the transformation pathways of imidacloprid in the environment.
科学的研究の応用
-
Agriculture : Imidacloprid is used in agriculture to control pests like termites, thrips, aphids, and other sucking pests that destroy major crops like cotton, rice, and maize . It acts on the nicotinic acetylcholine receptor (nAChRs) by disturbing the central nervous systems of insects .
-
Environmental Science : Studies have been conducted to understand the degradation mechanisms of Imidacloprid in the environment. Different remediation approaches have been studied to eliminate Imidacloprid residues from the environment, such as oxidation, hydrolysis, adsorption, ultrasound, illumination, and biodegradation .
-
Toxicology : Research has been conducted to understand the toxic effects of Imidacloprid on non-target organisms, including humans .
-
Analytical Chemistry : Functional nanomaterials have been used to develop highly sensitive sensors for the detection of Imidacloprid residues, which is important for food safety .
-
Pest Control in Gardens and Turf : Imidacloprid is used to control pests in gardens and turf . It’s effective against soil pests (grubs, beetles), sucking insects (aphids, thrips), termites, and other pests.
-
Flea Control in Domestic Pets : Imidacloprid is used in veterinary products like Advantage to control fleas in dogs and cats . It’s applied to the skin and spreads across the pet’s body, killing fleas through contact.
-
Termite Control : Imidacloprid is used to protect structures from termite damage . It’s applied to the soil around a structure, creating a barrier that kills termites attempting to enter.
-
Protection of Trees from Boring Insects : Imidacloprid can be injected into trees for protection against boring insects . The chemical is taken up by the tree’s vascular system and kills insects that feed on the tree.
-
Preservative Treatment of Lumber Products : Imidacloprid can be used in the preservative treatment of some types of lumber products .
-
Seed Treatment : Imidacloprid is used as a seed treatment to protect young plants from pests . The chemical coats the seeds and is absorbed by the plant as it grows, providing systemic protection.
-
Application to Trees : Imidacloprid can be applied to trees to protect them from pests . The chemical is absorbed by the tree’s vascular system and kills insects that feed on the tree .
-
Seed Treatment : Imidacloprid is used as a seed treatment to protect seeds from pests . The chemical coats the seeds and is absorbed by the plant as it grows, providing systemic protection .
-
Veterinary Use : Imidacloprid is used in veterinary medicine to control fleas on pets . It’s applied to the skin and spreads across the pet’s body, killing fleas through contact .
-
Termite Control : Imidacloprid is used to protect structures from termite damage . It’s applied to the soil around a structure, creating a barrier that kills termites attempting to enter .
-
Preservative Treatment of Lumber Products : Imidacloprid can be used in the preservative treatment of some types of lumber products .
-
Pest Control in Agriculture : Imidacloprid is widely used for pest control in agriculture . It’s effective against soil pests (grubs, beetles), sucking insects (aphids, thrips), termites, and other pests .
Safety And Hazards
特性
IUPAC Name |
N-[1,3-bis[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6O2/c16-13-3-1-11(7-18-13)9-21-5-6-22(15(21)20-23(24)25)10-12-2-4-14(17)19-8-12/h1-4,7-8H,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAOXHZROQPHRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidacloprid Impurity 1 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

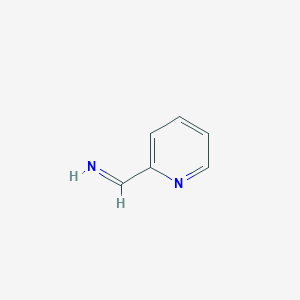
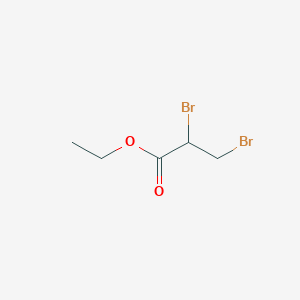
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)

